molecular formula C10H8BrNO B052548 4-Bromomethyl-1,2-dihydroquinoline-2-one CAS No. 4876-10-2

4-Bromomethyl-1,2-dihydroquinoline-2-one

Cat. No.: B052548
CAS No.: 4876-10-2
M. Wt: 238.08 g/mol
InChI Key: BBAHJCUCNVVEQU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is often used as a reagent in the preparation of coumarins and 1-aza coumarins , which are known to have various biological activities.

Biochemical Pathways

Given its use in the synthesis of coumarins and 1-aza coumarins , it may indirectly influence the pathways these compounds are involved in.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromomethyl-1,2-dihydroquinoline-2-one . For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Preparation Methods

The synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one typically involves the bromination of acetoacetanilide followed by cyclization . The process begins with the bromination of acetoacetanilide in chloroform at a controlled temperature of no more than 30°C. A chloroform solution containing dissolved bromine is slowly added, and the mixture is stirred at 20-30°C for 2-3 hours. The mixture is then heated to 60-65°C and stirred for an additional 0.5-1 hour . The brominated acetoacet-benzene undergoes cyclization in concentrated sulfuric acid, which is cooled to 5-10°C. The bromo-acetoacetanilide is added in batches, maintaining the temperature below 20°C. After the addition is complete, the temperature is raised to 25-30°C, and the mixture is stirred for 2-3 hours .

Properties

IUPAC Name

4-(bromomethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAHJCUCNVVEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296245
Record name 4-(Bromomethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4876-10-2
Record name 4876-10-2
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Record name 4-(Bromomethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-1,2-dihydroquinolin-2-one
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Synthesis routes and methods

Procedure details

30 Grams of acetoacetanilide was dissolved in 30 ml of chloroform, then a solution containing 27 g of bromine in 30 ml of chloroform was added dropwise thereto at a room temperature with stirring. After completion of the addition of bromine, the reaction mixture was refluxed for 30 minutes. The reaction mixture was concentrated under a reduced pressure, the residue obtained was added to 70 ml of a concentrated sulfuric acid with stirring. The addition operation was conducted by keeping the inside of the vessel within 70°-75° C., then the whole mixture was poured into ice-water and the crystals precipitated were collected by filtration. Recrystallized from methanol-chloroform to obtain 20 g of 4-bromomethylcarbostyril in the form of colorless needel-like crystals.
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30 mL
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27 g
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30 mL
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70 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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